molecular formula C22H20N4O2 B5056091 6-amino-1-benzyl-4-(2-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-amino-1-benzyl-4-(2-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No. B5056091
M. Wt: 372.4 g/mol
InChI Key: IALBAMJISIAHRY-UHFFFAOYSA-N
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Description

The compound “6-amino-1-benzyl-4-(2-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile” is a type of pyrano[2,3-c]pyrazole . It has a linear formula of C16H16N4O2, a CAS number of 401589-97-7, and a molecular weight of 296.332 .


Synthesis Analysis

Pyrano[2,3-c]pyrazole derivatives, such as the compound , have been synthesized through a four-component reaction of benzyl alcohols, ethyl acetoacetate, phenylhydrazine, and malononitrile in the presence of sulfonated amorphous carbon and eosin Y as catalysts .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrano[2,3-c]pyrazole core, which is a fused pyran and pyrazole ring. It also contains a benzyl group, a methoxyphenyl group, and a nitrile group .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the available data, pyrano[2,3-c]pyrazoles in general have been synthesized from aldehydes, malononitrile, ethyl acetoacetate, and hydrazine derivatives through multicomponent reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a linear formula of C16H16N4O2, a CAS number of 401589-97-7, and a molecular weight of 296.332 . Other specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available data.

properties

IUPAC Name

6-amino-1-benzyl-4-(2-methoxyphenyl)-3-methyl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O2/c1-14-19-20(16-10-6-7-11-18(16)27-2)17(12-23)21(24)28-22(19)26(25-14)13-15-8-4-3-5-9-15/h3-11,20H,13,24H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IALBAMJISIAHRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(C(=C(O2)N)C#N)C3=CC=CC=C3OC)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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